molecular formula C25H17ClN4O2S B11386935 1-(4-chlorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide

1-(4-chlorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11386935
M. Wt: 472.9 g/mol
InChI Key: AROBVNRGEIOVAG-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a benzothiazolyl group, and a dihydropyridazine carboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the chlorophenyl intermediate: This step involves the reaction of 4-chlorobenzaldehyde with appropriate reagents to form the chlorophenyl intermediate.

    Synthesis of the benzothiazolyl intermediate: This step involves the reaction of 6-methylbenzothiazole with suitable reagents to form the benzothiazolyl intermediate.

    Coupling of intermediates: The chlorophenyl and benzothiazolyl intermediates are then coupled under specific reaction conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(4-chlorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-3-(4-methylphenyl)-2-propen-1-one: This compound shares the chlorophenyl group but differs in the rest of the structure.

    6-(4-chlorophenyl)-4-(4-methylphenyl)cyclohex-3-en-2-one: This compound has a similar chlorophenyl group but a different core structure.

Uniqueness

1-(4-chlorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide is unique due to its combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H17ClN4O2S

Molecular Weight

472.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C25H17ClN4O2S/c1-15-2-11-20-22(14-15)33-25(28-20)16-3-7-18(8-4-16)27-24(32)23-21(31)12-13-30(29-23)19-9-5-17(26)6-10-19/h2-14H,1H3,(H,27,32)

InChI Key

AROBVNRGEIOVAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=NN(C=CC4=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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